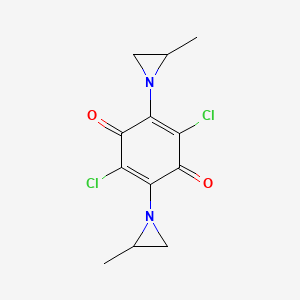
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione: is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chlorine atoms and two aziridine groups attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-benzoquinone with chlorine gas or thionyl chloride under acidic conditions to form 2,5-dichloro-1,4-benzoquinone . Subsequently, the dichloro compound is reacted with 2-methylaziridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinone core can undergo redox reactions, where it can be reduced to hydroquinone or oxidized further.
Cycloaddition Reactions: The aziridine groups can participate in cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles under basic or neutral conditions.
Oxidation and Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used.
Cycloaddition Reactions: These reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction Reactions: Products include hydroquinone derivatives or further oxidized quinones.
Cycloaddition Reactions: Products include various cycloadducts depending on the dienophile used.
Scientific Research Applications
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The aziridine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The quinone core can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: A precursor in the synthesis of the target compound.
2,5-Dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione: Another derivative with different substituents on the quinone core.
2-Bromo-5-methyl-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both chlorine and aziridine groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
21384-07-6 |
|---|---|
Molecular Formula |
C12H12Cl2N2O2 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
2,5-dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-5-3-15(5)9-7(13)12(18)10(8(14)11(9)17)16-4-6(16)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
OKDXDGSMWHKQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C2=C(C(=O)C(=C(C2=O)Cl)N3CC3C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


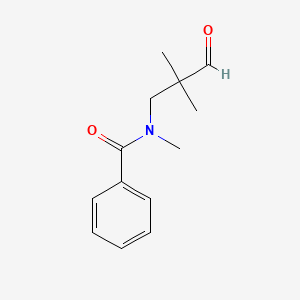
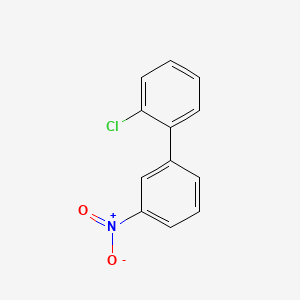
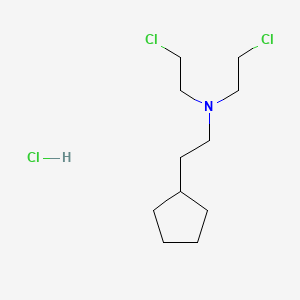
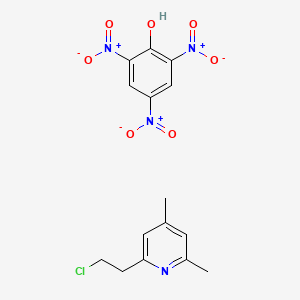
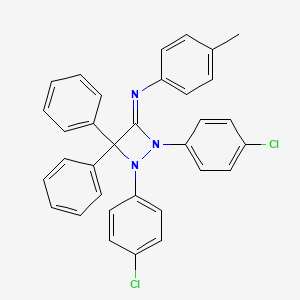
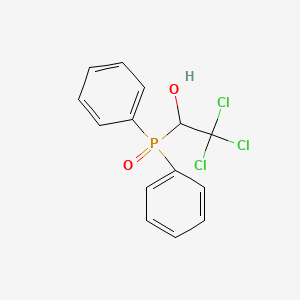
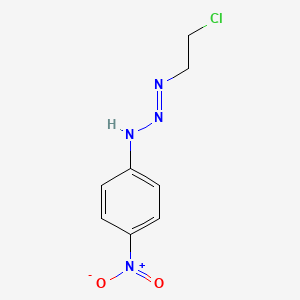
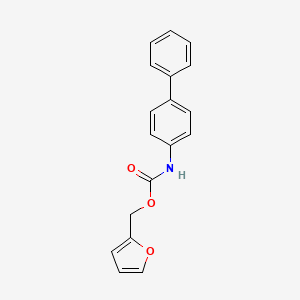
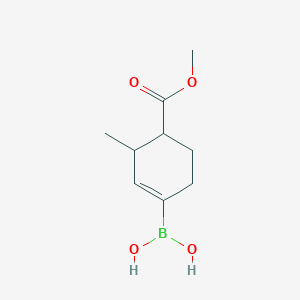
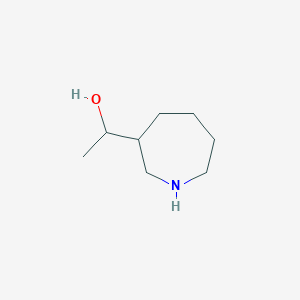
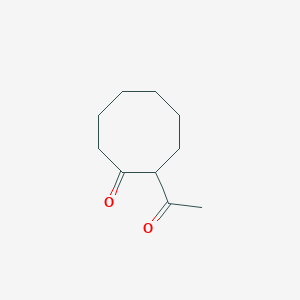
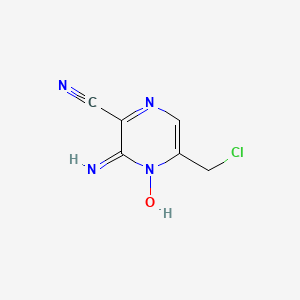
![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
